molecular formula C12H15ClO4S B12846540 Butyl 3-(chlorosulfonyl)-5-methylbenzoate

Butyl 3-(chlorosulfonyl)-5-methylbenzoate

Cat. No.: B12846540
M. Wt: 290.76 g/mol
InChI Key: HKHOMXRXOQHRLN-UHFFFAOYSA-N
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Description

Butyl 3-(chlorosulfonyl)-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorosulfonyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(chlorosulfonyl)-5-methylbenzoate typically involves the esterification of 3-(chlorosulfonyl)-5-methylbenzoic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(chlorosulfonyl)-5-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Substitution: Sulfonamide or sulfonate derivatives.

    Reduction: Butyl 3-(sulfonyl)-5-methylbenzoate.

    Oxidation: Butyl 3-(chlorosulfonyl)-5-carboxybenzoate.

Scientific Research Applications

Butyl 3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting sulfonamide functional groups.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Butyl 3-(chlorosulfonyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-(sulfonyl)-5-methylbenzoate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.

    Butyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group on the benzene ring.

    Butyl 3-(chlorosulfonyl)-4-methylbenzoate: The methyl group is positioned differently on the benzene ring.

Uniqueness

Butyl 3-(chlorosulfonyl)-5-methylbenzoate is unique due to the specific positioning of the chlorosulfonyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C12H15ClO4S

Molecular Weight

290.76 g/mol

IUPAC Name

butyl 3-chlorosulfonyl-5-methylbenzoate

InChI

InChI=1S/C12H15ClO4S/c1-3-4-5-17-12(14)10-6-9(2)7-11(8-10)18(13,15)16/h6-8H,3-5H2,1-2H3

InChI Key

HKHOMXRXOQHRLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC(=C1)C)S(=O)(=O)Cl

Origin of Product

United States

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